Tetrofosmin

Overview

Description

Tetrofosmin (Technetium-99m this compound) is a lipophilic cationic radiopharmaceutical approved in 1996 for myocardial perfusion imaging (MPI) using single-photon emission computed tomography (SPECT). It binds to mitochondrial membranes in cardiomyocytes, with uptake proportional to blood flow. Its rapid clearance from the liver (biological half-life: 67 minutes) and minimal redistribution after injection allow earlier imaging compared to other tracers like sestamibi . This compound is also used off-label in oncology, particularly for breast cancer imaging, due to its favorable tumor-to-background ratios .

Preparation Methods

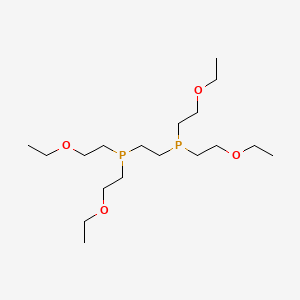

Synthetic Routes and Reaction Conditions: Tetrofosmin is synthesized by reacting 1,2-bis(bis(2-ethoxyethyl)phosphino)ethane with technetium-99m. The preparation involves the following steps :

- Elution of technetium-99m from a generator using saline.

- Addition of the eluted technetium-99m to a vial containing this compound.

- Gentle shaking to ensure proper mixing and formation of the technetium-99m this compound complex.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of a kit that contains the necessary reagents for radiolabelling with technetium-99m. The kit typically includes a vial of this compound and a vial of sodium hydrogen carbonate solution. The technetium-99m is added to the kit, and the mixture is prepared under sterile conditions for intravenous injection .

Chemical Reactions Analysis

Types of Reactions: Tetrofosmin primarily undergoes complexation reactions with technetium-99m. The formation of the technetium-99m this compound complex is a key reaction that enables its use in medical imaging .

Common Reagents and Conditions:

Reagents: Technetium-99m, 1,2-bis(bis(2-ethoxyethyl)phosphino)ethane, sodium hydrogen carbonate solution.

Conditions: The reaction is carried out in an aqueous saline solution under sterile conditions.

Major Products: The major product of the reaction is the technetium-99m this compound complex, which is used for myocardial perfusion imaging .

Scientific Research Applications

Myocardial Perfusion Imaging

Tetrofosmin is predominantly used for scintigraphic imaging of the myocardium to assess coronary artery disease. It helps in identifying myocardial ischemia and infarction through its ability to delineate regions with reversible ischemia.

Clinical Indications

- Assessment of Myocardial Ischemia : this compound is administered during exercise or pharmacologic stress tests to evaluate myocardial perfusion. It is particularly useful in patients with suspected coronary artery disease, as it can reveal changes in perfusion that may not be evident at rest .

- Evaluation of Left Ventricular Function : The compound aids in assessing left ventricular function, which is crucial for determining the severity of heart disease and guiding treatment decisions .

Case Studies

A study involving 17 patients with previous myocardial infarctions demonstrated that this compound had comparable sensitivity and specificity to other imaging agents like thallium and sestamibi for detecting reversible dysfunction. The study established optimal thresholds for distinguishing between reversible and irreversible myocardial dysfunction .

Tumor Imaging

Emerging research suggests that this compound may also have applications in oncology, particularly for tumor imaging.

Research Findings

A study involving patients with various malignancies (e.g., hypopharyngeal carcinoma, lung carcinoma) indicated that this compound could accumulate in tumors, although further studies are necessary to confirm its diagnostic accuracy compared to traditional agents like thallium-201. Early uptake ratios were found to be similar between this compound and thallium, but retention patterns differed significantly .

Biodistribution Studies

Biodistribution studies have shown that this compound exhibits favorable biokinetics in comparison to other myocardial imaging agents. It has a more optimal heart-to-adjacent organ ratio, which enhances image quality and diagnostic accuracy.

Key Findings

- In a study comparing this compound with sestamibi during a dipyridamole-stress protocol, this compound demonstrated superior heart-to-liver activity ratios, indicating better myocardial delineation .

- The compound's rapid clearance from non-target organs allows for earlier imaging times compared to other agents, facilitating quicker diagnoses .

Comparative Efficacy

When compared to other myocardial perfusion agents like thallium-201 and sestamibi, this compound shows similar diagnostic capabilities but with distinct advantages in terms of image quality and timing.

| Agent | Sensitivity | Specificity | Heart-to-Liver Ratio | Imaging Time |

|---|---|---|---|---|

| This compound | 70% | 70% | Higher | 15 min post-injection |

| Sestamibi | 70% | 66% | Lower | 60 min post-injection |

| Thallium-201 | 60% | 68% | Lower | 60 min post-injection |

Mechanism of Action

Tetrofosmin is often compared with other myocardial perfusion agents such as thallium-201 and technetium-99m sestamibi :

Thallium-201: Thallium-201 has been widely used for myocardial perfusion imaging but has limitations such as low photon energy and a long half-life, leading to lower image resolution and higher radiation exposure.

Technetium-99m Sestamibi: Sestamibi is another technetium-99m based tracer with similar applications. this compound has advantages such as faster blood and liver clearance rates, allowing for shorter injection-to-imaging times and better image quality.

Comparison with Similar Compounds

Tetrofosmin vs. Sestamibi (Tc-99m sestamibi)

Sestamibi, another Tc-99m-based tracer approved in 1990, shares similarities with this compound in myocardial uptake mechanisms. However, key differences exist in pharmacokinetics and clinical utility:

- Clinical Efficiency : this compound’s shorter imaging protocol improves laboratory throughput and reduces patient waiting times. A study of 686 patients showed this compound reduced total study duration by 10–15 minutes and lowered re-scan rates by 50% compared to sestamibi .

- Image Quality : Subjective grading across studies found this compound images rated "good quality" in 93.7% of cases vs. 87.8% for sestamibi . Objective heart-to-liver ratios were consistently higher for this compound, reducing subdiaphragmatic interference .

This compound vs. Thallium-201 (Tl-201)

Thallium-201, a potassium analog, was the historical standard for MPI but has been largely replaced by Tc-99m agents due to higher radiation exposure and inferior image resolution.

- Defect Detection : this compound and Tl-201 showed 78% agreement in segmental perfusion analysis (κ = 0.61), with this compound better visualizing fixed defects and Tl-201 excelling in reversible ischemia .

- Viability : this compound’s rest-stress protocol provided concordance with Tl-201 reinjection in 91% of akinetic segments (κ = 0.77), making it a viable alternative for assessing myocardial viability .

Key Research Findings

Faster Protocols : this compound’s imaging can begin 15–30 minutes post-injection without compromising quality, improving patient throughput .

Reduced Hepatic Interference : Liver clearance is 50% faster than sestamibi, minimizing artifacts in inferior myocardial walls .

Cost Efficiency : Shorter protocols reduce staffing and operational costs, as demonstrated in a multicenter study of 1,620 patients .

Oncology Applications: this compound showed 72% sensitivity and 100% specificity for axillary lymph node metastasis in breast cancer, outperforming mammography .

Clinical Implications

- Laboratory Workflow : this compound’s efficiency is ideal for high-volume centers, reducing re-scans and wait times.

- Patient Comfort : Lower radiation exposure and shorter protocols enhance patient compliance.

- Diagnostic Accuracy: Comparable to sestamibi and Tl-201 for CAD detection, with advantages in specific scenarios (e.g., inferior wall imaging).

Biological Activity

Tetrofosmin, a technetium-99m (99mTc) labeled compound, is primarily used in myocardial perfusion imaging. Its biological activity is characterized by its biodistribution, uptake mechanisms, and diagnostic efficacy compared to other radiopharmaceuticals. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound operates through a passive diffusion mechanism across the plasma membrane of myocardial cells, which is influenced by the membrane potential and metabolic state of the cells. The uptake is driven by its lipophilicity, allowing for rapid myocardial localization post-injection. Initial studies indicated that approximately 1.2% of the injected dose is taken up by the heart within 5 minutes post-injection, with a significant portion cleared from circulation shortly thereafter .

Biodistribution and Pharmacokinetics

Key Findings:

- Heart Uptake : this compound shows higher myocardial uptake compared to other agents like sestamibi, particularly during stress imaging protocols.

- Clearance : The compound exhibits rapid clearance from non-target tissues, with less than 5% remaining in circulation after 10 minutes .

- Excretion : this compound is excreted almost equally via urinary and fecal routes, with about 80% eliminated within 48 hours .

Table 1: Biodistribution of this compound

| Organ | % of Injected Dose at 5 min | % of Injected Dose at 60 min |

|---|---|---|

| Heart | 1.2% | Stable distribution |

| Liver | 0.41% | 0.24% |

| Lungs | Similar to heart | Similar to heart |

| Kidneys | Moderate | Decreased |

Comparative Studies

Numerous studies have compared this compound with other imaging agents, particularly technetium-99m-sestamibi (MIBI). A notable study involving thirty subjects demonstrated that this compound provided significantly higher heart-to-liver ratios during both rest and stress imaging protocols. The heart-to-lung ratios were comparable between both tracers .

Table 2: Comparative Efficacy of this compound vs. Sestamibi

| Parameter | This compound | Sestamibi | P Value |

|---|---|---|---|

| Heart-to-Liver Ratio | Higher | Lower | <0.05 |

| Heart-to-Lung Ratio | Similar | Similar | NS |

| Re-scan Rate (Rest) | 10.0% | 21.4% | <0.001 |

| Re-scan Rate (Stress) | 5.8% | 9.9% | NS |

Clinical Applications

This compound has been effectively utilized in various clinical scenarios, particularly in diagnosing coronary artery disease (CAD). A study concluded that this compound allowed high-quality myocardial perfusion imaging comparable to thallium-201 chloride while demonstrating a more favorable biodistribution profile .

Case Studies

-

Myocardial Perfusion Imaging :

- In a cohort study involving patients undergoing stress testing, this compound demonstrated superior image quality and diagnostic accuracy compared to sestamibi.

- The study highlighted that patients imaged with this compound experienced fewer artifacts and required fewer rescans due to interference from adjacent organ activity .

- Differential Diagnosis in Pulmonary Conditions :

Q & A

Basic Research Questions

Q. How do injection-to-imaging times for Tetrofosmin compare to sestamibi, and what methodological considerations are critical for protocol design?

this compound permits imaging 15–30 minutes earlier than sestamibi (30 vs. 60 minutes post-injection) due to faster hepatic clearance. For comparative studies, use a randomized crossover design with standardized stress/rest protocols (exercise or pharmacologic), ensuring blinding of readers to the tracer used. Include objective metrics like heart-to-liver ratios and semi-quantitative image quality scales (3- or 4-point) to reduce bias .

Q. What acquisition parameters optimize SPECT image quality for this compound in myocardial perfusion imaging (MPI)?

Use triple-head SPECT cameras with low-energy, high-resolution collimators. Acquire 90 projections over 360° (35 seconds/projection, 16 frames/cardiac cycle). Reconstruct images using filtered backprojection with Butterworth filters (cutoff: 0.4 cycles/cm; order: 5) to balance noise and resolution. Ensure a 20% energy window around the 140-keV peak of Tc-99m .

Q. How can researchers mitigate the impact of hepatic uptake on this compound image interpretation?

Implement a 30-minute post-injection delay for stress imaging and 60 minutes for rest. Use region-of-interest (ROI) analysis on anterior planar projections to quantify myocardium-to-liver ratios (>1.2 indicates acceptable quality). For pharmacologic stress, delay imaging to 85 minutes to reduce subdiaphragmatic interference .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in defect severity between early and delayed this compound imaging?

Apply paired analysis (e.g., Wilcoxon signed-rank test) to assess differences in summed stress scores (SSS) between early (15–30 minutes) and delayed (45–60 minutes) acquisitions. Account for regional washout rates (8.3–9.9%/hour in ischemic areas) and use phantom studies to standardize count recovery .

Q. How should researchers validate machine learning models using this compound MPI data for coronary artery disease (CAD) prognosis?

Train models on multicenter datasets with angiographic correlation (≥70% stenosis threshold). Incorporate gated SPECT parameters (ejection fraction, wall motion) alongside perfusion data. Use cross-validation (e.g., 70% training, 30% testing) and report area-under-the-curve (AUC) metrics for ischemia detection .

Q. What pharmacokinetic models best characterize this compound’s myocardial uptake kinetics?

Employ a two-compartment model:

- Vascular phase : First-pass extraction (~65%) proportional to blood flow.

- Mitochondrial binding : Slow washout (T1/2 >4 hours) due to lipophilic retention. Validate with serial blood sampling and compartmental analysis using nonlinear regression .

Q. How can discrepancies in image quality between this compound and sestamibi be reconciled across studies?

Standardize semi-quantitative grading (e.g., 3-point scale: poor/good/excellent) with blinded reader panels. Control for variables like stress type (exercise vs. pharmacologic) and timing (stress-to-rest interval ≥3 hours). Meta-analyses show this compound achieves equivalent quality to sestamibi despite earlier imaging (30 vs. 60 minutes) .

Q. Methodological Considerations

Q. Data Contradiction Analysis

- Conflict : Some studies report superior this compound image quality vs. sestamibi, while others show equivalence.

- Conflict : Variability in defect reversibility between early/late imaging.

Q. Key Research Gaps

- Long-term prognostic value of this compound-derived myocardial flow reserve (MFR).

- Impact of sex-specific attenuation artifacts on diagnostic accuracy.

- Utility in non-CAD applications (e.g., heart failure, cardiotoxicity monitoring) .

Properties

IUPAC Name |

2-[bis(2-ethoxyethyl)phosphanyl]ethyl-bis(2-ethoxyethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40O4P2/c1-5-19-9-13-23(14-10-20-6-2)17-18-24(15-11-21-7-3)16-12-22-8-4/h5-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWJONLQSHEGEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCP(CCOCC)CCP(CCOCC)CCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40O4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70155591 | |

| Record name | Tetrofosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

100ºC | |

| Record name | Tetrofosmin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11180 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Soluble | |

| Record name | Tetrofosmin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11180 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

127502-06-1 | |

| Record name | Tetrofosmin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127502-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrofosmin [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127502061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrofosmin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11180 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrofosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETROFOSMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J0KPB596Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.